N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
Description
The compound N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide features a tetrahydropyrimidine core substituted with a methyl group at position 6 and a propanamide side chain linked to a 3-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-12(14(20)18-15(21)16-9)6-7-13(19)17-10-4-3-5-11(8-10)22-2/h3-5,8H,6-7H2,1-2H3,(H,17,19)(H2,16,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWTOWTDXTVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Pyrimidine Modifications
Key Observations :
Side Chain Variations
Key Observations :
- Heterocyclic Cores : ZINC C13637710’s thiazole ring introduces sulfur-based electronics, which may modulate redox activity or metal coordination compared to the tetrahydropyrimidine core .
Q & A
Q. What are the key synthetic routes for preparing N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a 6-methyl-2,4-dioxo-tetrahydropyrimidine derivative with a 3-methoxyphenylpropanoic acid precursor. A common approach uses carbodiimide coupling agents (e.g., EDC∙HCl) in anhydrous solvents (e.g., chloroform) under inert gas (argon) to activate the carboxylic acid group . Key parameters include:
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Melting Point : High melting points (>300°C) suggest strong intermolecular interactions, as seen in structurally similar carboxamides .
- NMR : ¹H/¹³C-NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, pyrimidine carbonyls at ~160–170 ppm) .
- HRMS : Match experimental and theoretical [M+Na]⁺ values (e.g., ±0.01 Da tolerance) .
Consistency across these methods minimizes structural misassignment.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro screens:
- Enzyme Inhibition : Test against xanthine oxidase or kinases due to the pyrimidine-dione core .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
Structure-activity relationship (SAR) studies can guide subsequent modifications .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:
- Space Group : Triclinic P1 (common for similar derivatives) .
- Data Collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL for small-molecule refinement; validate with R-factor <0.05 .
Challenges include resolving rotational disorder in the methoxyphenyl group, addressed via iterative refinement .
Q. What strategies mitigate discrepancies between computational and experimental spectral data?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR shifts (e.g., using Gaussian).
- Solvent Correction : Apply IEF-PCM for DMSO-d₆ or CDCl₃ environments .
- Dynamic Effects : Use variable-temperature NMR to probe rotamer populations .
Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Systematic SAR requires:
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → ethyl) .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical H-bond acceptors (pyrimidine-dione oxygen) and hydrophobic regions (methoxyphenyl) .
- Biological Profiling : Compare IC₅₀ values across analogs in enzyme assays .
Example SAR Table:
| Derivative | R₁ (Pyrimidine) | R₂ (Phenyl) | IC₅₀ (Xanthine Oxidase) |
|---|---|---|---|
| Parent | 6-methyl | 3-methoxy | 12.5 µM |
| Analog A | 6-ethyl | 3-methoxy | 8.7 µM |
| Analog B | 6-methyl | 4-methoxy | >50 µM |
Q. What computational tools predict metabolic stability and toxicity?
- Methodological Answer : Use in silico ADMET platforms:
- Metabolism : CYP450 isoform prediction via StarDrop or SwissADME.
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts in the pyrimidine core) .
- Solubility : QSPR models in ACD/Labs to optimize logP (target ~2–3 for oral bioavailability) .
Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Technical Challenges & Contradictions
Q. How should conflicting NMR assignments in related compounds be resolved?
- Methodological Answer : Conflicts often arise from overlapping signals (e.g., methoxy vs. methyl groups). Solutions include:
Q. Why do some synthetic routes yield low purity, and how can this be improved?
- Methodological Answer : Low purity often stems from:
- Side Reactions : Unreacted starting materials (e.g., free amines) in coupling steps. Mitigate via excess acylating agent .
- Byproducts : Hydrolysis of the pyrimidine-dione under acidic conditions. Use pH-controlled workups (pH 7–8) .
Purity Improvement Workflow:
Crude Product → Silica Gel Chromatography (EtOAc/Hexane) → Recrystallization (EtOH/H₂O) → Final HRMS Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
